BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-phase clinical trial results for Ubrogepant

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ubrogepant

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Ubrogepant

Introduction

Ubrogepant is an orally administered small-molecule calcitonin gene-related peptide (CGRP)
receptor antagonist, also known as a "gepant,” approved for the acute treatment of migraine
with or without aura in adults.[1][2] The development of ubrogepant marked a significant
advancement in migraine therapy, targeting the CGRP signaling pathway, which is
fundamentally involved in the pathophysiology of migraine.[1][3] This technical guide provides a
comprehensive overview of the early-phase clinical trial data for ubrogepant, focusing on its
mechanism of action, pharmacokinetics, and the efficacy and safety results from Phase 1 and
Phase 2 studies. Detailed experimental protocols and visual diagrams are included to facilitate
a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

During a migraine attack, CGRP is released from trigeminal nerve endings, leading to
vasodilation and transmission of pain signals.[1] Ubrogepant exerts its therapeutic effect by
competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade
responsible for migraine pain. Specifically, CGRP binding to its receptor—a complex of the
calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)—activates
adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (CAMP).
Ubrogepant prevents CGRP from binding to this receptor, thus blocking the generation of
cAMP and interrupting the pain signaling pathway.
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Figure 1: Ubrogepant's Mechanism of Action on the CGRP Receptor.
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Pharmacokinetics

Early-phase studies established the pharmacokinetic (PK) profile of ubrogepant. It is rapidly
absorbed after oral administration, with pharmacologically active concentrations reached
quickly. The PK properties are dose-proportional over a range of 1 to 400 mg.

Table 1: Single-Dose Pharmacokinetic Parameters of Ubrogepant (100 mg)

Parameter Value Reference

Tmax (Time to Peak

] ~1.5-1.7 hours
Concentration)
Cmax (Peak Plasma

) ~274 ng/mL
Concentration)
AUC (Area Under the Curve) ~1249 ng-h/mL
t1/2 (Elimination Half-Life) 5 -7 hours
Protein Binding ~87%

| Primary Metabolism| CYP3A4-mediated oxidation | |

Note: Consumption of a high-fat meal delays Tmax by approximately 2 hours and reduces
Cmax by 22%, with no significant change in AUC.

A Phase 1, open-label trial was conducted to assess the pharmacokinetics and safety of a
single 100 mg dose of ubrogepant in participants with mild, moderate, or severe hepatic
impairment compared to healthy matched controls. The results showed that as the severity of
hepatic impairment increased, so did the systemic exposure to ubrogepant.

Table 2: Phase 1 Study: Effect of Hepatic Impairment on Ubrogepant (100 mg)
Pharmacokinetics
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Hepatic Function Change in AUCvs. Change in Cmax

Reference
Group Normal vs. Normal
Mild Impairment +7% +1%
Moderate Impairment +52% +18%

| Severe Impairment | +115% | +26% | |

Based on these findings, a dose adjustment to 50 mg is recommended for patients with severe
hepatic impairment.

Early-Phase Efficacy and Safety

The efficacy of ubrogepant was evaluated in a Phase llb, multicenter, randomized, double-
blind, placebo-controlled, dose-ranging trial. This pivotal study assessed the efficacy and
tolerability of various doses for the acute treatment of a single migraine attack.

Experimental Protocol: Phase Ilb Dose-Finding Study

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants were randomized in a 1:1 ratio to receive ubrogepant at doses of 1 mg, 10 mg,
25 mg, 50 mg, 100 mg, or a matching placebo to treat one qualifying migraine attack.

o Study Population: The study enrolled 834 adult participants with a history of migraine with or
without aura.

¢ Intervention: Participants self-administered a single dose of the assigned study medication to
treat a migraine attack of moderate to severe pain intensity.

o Co-Primary Endpoints: The co-primary efficacy endpoints were pain freedom at 2 hours post-
dose and headache response (reduction from moderate/severe pain to mild/no pain) at 2
hours post-dose.

» Key Efficacy Analysis: A logistic regression model was used to test for a dose-response trend
for the 2-hour pain freedom endpoint.
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Figure 2: Workflow of the Phase 1lb Dose-Finding Clinical Trial.

The study demonstrated a positive dose-response trend for 2-hour pain freedom (p < 0.001).
The 100 mg dose was found to be significantly superior to placebo for this endpoint.

Table 3: Key Efficacy Results from Phase Ilb Study at 2 Hours Post-Dose
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Ubrogepant
. Placebo Ubrogepant Ubrogepant 100 mg
Endpoint Reference
(n=113) 25 mg 50 mg (n=527
total)

| Pain Freedom | 8.9% | Nominally Significant* | Nominally Significant* | 25.5% | |

*Formal statistical testing was precluded for the 25 mg and 50 mg doses due to the pre-
specified multiplicity strategy after the 100 mg dose did not meet significance for the co-primary
endpoint of 2-hour headache response.

The safety profile of ubrogepant in early trials was favorable. Overall, the incidence of adverse
events was similar between the ubrogepant and placebo groups. The most common adverse
events reported in later pivotal trials (ACHIEVE | & 1), which confirmed the early findings, were
nausea and somnolence/dizziness. Importantly, preclinical and clinical studies conducted for
ubrogepant have shown no evidence of hepatotoxicity.

Table 4: Common Adverse Events (within 48 hours) from the Phase 3 ACHIEVE Il Trial

Placebo Ubrogepant 25 Ubrogepant 50

Adverse Event Reference
(n=499) mg (n=478) mg (n=488)

Nausea 2.0% 2.5% 2.0%

Dizziness 1.6% 2.1% 1.4%

| Somnolence | 1% | - | 3% vs 1% Placebo | |

Conclusion

The early-phase clinical trials for ubrogepant successfully established its mechanism of action,
pharmacokinetic profile, and an effective and well-tolerated dose range for the acute treatment
of migraine. Phase 1 studies characterized its absorption, metabolism, and elimination,
providing critical information for dosing recommendations, particularly in populations with
hepatic impairment. The Phase Ilb dose-finding study confirmed the drug's efficacy,
demonstrating a clear dose-response for pain freedom at 2 hours and leading to the selection
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of the 50 mg and 100 mg doses for further development. The favorable safety and tolerability
profile observed in these early studies has been consistently demonstrated in subsequent
large-scale trials, solidifying ubrogepant's role as a valuable therapeutic option for patients
with migraine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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